azane;5-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-[(E)-2-[4-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid
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Overview
Description
Azane;5-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-[(E)-2-[4-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including hydrazinyl, dioxocyclohexa-1,5-dien-1-yl, and sulfonic acid groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;5-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-[(E)-2-[4-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. Optimization of reaction parameters, such as temperature, pressure, and concentration, is crucial to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The dioxocyclohexa-1,5-dien-1-yl groups can be oxidized to form quinones.
Reduction: The hydrazinyl groups can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Azane;5-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-[(E)-2-[4-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid
- This compound
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C26H26N6O10S2 |
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Molecular Weight |
646.7 g/mol |
IUPAC Name |
azane;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C26H20N4O10S2.2H3N/c31-21-9-7-17(11-23(21)33)27-29-19-5-3-15(25(13-19)41(35,36)37)1-2-16-4-6-20(14-26(16)42(38,39)40)30-28-18-8-10-22(32)24(34)12-18;;/h1-14,31-34H,(H,35,36,37)(H,38,39,40);2*1H3 |
InChI Key |
BTVLOQLIWTZBDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)O)S(=O)(=O)O)C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)O)S(=O)(=O)O.N.N |
Origin of Product |
United States |
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